2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding amino acid through a series of steps including condensation and reduction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-chlorophenyl)propanoic acid
- 2-Amino-3-(4-methoxyphenyl)propanoic acid
- 2-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
Uniqueness
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid is unique due to the specific positioning of the chloro and methoxy groups on the aromatic ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, also known as (S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride, is an amino acid derivative with significant biological activity. This compound exhibits potential therapeutic effects, particularly in neurology and oncology, due to its ability to interact with various neurotransmitter receptors and influence cellular processes.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃ClNO₃
- Molecular Weight : 266.12 g/mol
- Structure : The compound features a propanoic acid backbone, an amino group, and a substituted aromatic ring containing chlorine and methoxy groups. Its chiral nature allows for the existence of two enantiomers, with the (S)-enantiomer being the focus of biological studies .
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly glutamate receptors. These interactions are crucial for synaptic transmission and neuroprotection, making the compound a candidate for research into treatments for neurological disorders . The compound may also modulate various biochemical pathways by acting as an inhibitor or modulator of specific enzymes .
Neuroprotective Effects
Research has indicated that this compound can influence synaptic plasticity and memory formation by modulating glutamate receptor activity. This modulation is significant in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Anticancer Properties
Studies have shown that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation. For instance, in vitro assays revealed that the compound could induce apoptosis in cancer cells .
Case Study 1: Neuroprotection
A study evaluating the neuroprotective effects of this compound found that it significantly reduced neuronal cell death in models of oxidative stress. The compound's ability to modulate glutamate receptor activity was highlighted as a key mechanism underlying its protective effects .
Case Study 2: Anticancer Activity
In a series of experiments assessing the anticancer potential of this compound, it was found to inhibit the growth of various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .
Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
---|---|---|---|
HeLa | 0.69 | Doxorubicin | 2.29 |
HCT-116 | 0.13 | - | - |
Properties
CAS No. |
603106-27-0 |
---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14) |
InChI Key |
XOTYDECZAOQPHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
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